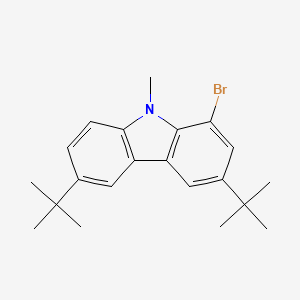
1-Bromo-3,6-di-tert-butyl-9-methyl-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3,6-di-tert-butyl-9-methyl-9H-carbazole is a synthetic organic compound belonging to the carbazole family. Carbazoles are known for their aromatic structure and are widely used in various fields, including organic electronics and pharmaceuticals. The compound’s unique structure, featuring bromine and tert-butyl groups, imparts specific chemical properties that make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3,6-di-tert-butyl-9-methyl-9H-carbazole can be synthesized through a multi-step process. One common method involves the Friedel-Crafts alkylation of carbazole with tert-butyl chloride in the presence of aluminium trichloride (AlCl3) . The bromination step typically involves the use of N-bromosuccinimide (NBS) as the brominating agent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3,6-di-tert-butyl-9-methyl-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction: The compound can undergo oxidation to form carbazole derivatives with different oxidation states. Reduction reactions can also be performed to modify the aromatic ring structure.
Common Reagents and Conditions
Substitution: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include various carbazole derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
1-Bromo-3,6-di-tert-butyl-9-methyl-9H-carbazole has several scientific research applications:
Organic Electronics: It is used as a precursor in the synthesis of electroluminescent materials for organic light-emitting diodes (OLEDs).
Pharmaceuticals: The compound’s derivatives are explored for their potential therapeutic properties, including anticancer and antimicrobial activities.
Material Science: It is used in the development of novel polymers and materials with specific electronic properties.
Chemical Research: The compound serves as a building block for the synthesis of complex organic molecules and is used in various organic synthesis reactions.
Mechanism of Action
The mechanism of action of 1-Bromo-3,6-di-tert-butyl-9-methyl-9H-carbazole involves its interaction with molecular targets through its aromatic structure and functional groups. The bromine atom and tert-butyl groups influence the compound’s reactivity and interaction with other molecules. The pathways involved include:
Electron Transfer: The compound can participate in electron transfer reactions due to its aromatic structure.
Binding to Enzymes: In biological systems, it can bind to specific enzymes, affecting their activity and leading to various biological effects.
Comparison with Similar Compounds
1-Bromo-3,6-di-tert-butyl-9-methyl-9H-carbazole can be compared with other carbazole derivatives, such as:
3,6-Di-tert-butylcarbazole: Lacks the bromine atom, resulting in different reactivity and applications.
1-Bromo-3,6-di-tert-butylcarbazole: Similar structure but without the methyl group, leading to variations in chemical properties and uses.
9H-Carbazole, 1-bromo-3,6-bis(1,1-dimethylethyl)-: Another derivative with different substituents, affecting its electronic and physical properties.
The uniqueness of this compound lies in its specific combination of bromine, tert-butyl, and methyl groups, which impart distinct chemical properties and make it suitable for specialized applications.
Properties
Molecular Formula |
C21H26BrN |
|---|---|
Molecular Weight |
372.3 g/mol |
IUPAC Name |
1-bromo-3,6-ditert-butyl-9-methylcarbazole |
InChI |
InChI=1S/C21H26BrN/c1-20(2,3)13-8-9-18-15(10-13)16-11-14(21(4,5)6)12-17(22)19(16)23(18)7/h8-12H,1-7H3 |
InChI Key |
OPODVNGMESISPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3Br)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


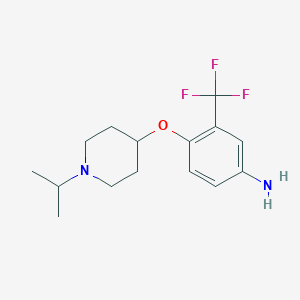
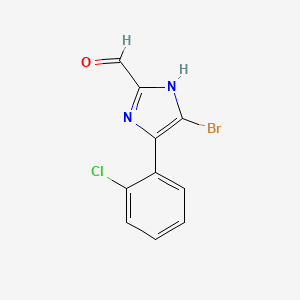


![1-Boc-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B13714789.png)
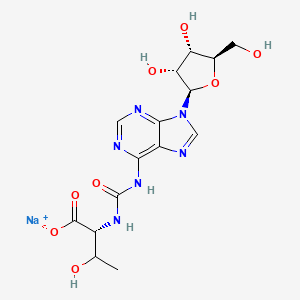
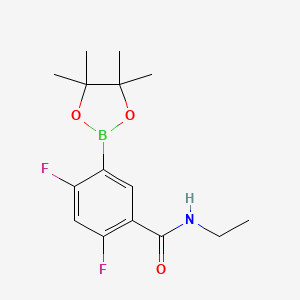
![N-Cbz-2-[3-(Benzyloxy)-1-azetidinyl]ethanamine](/img/structure/B13714795.png)
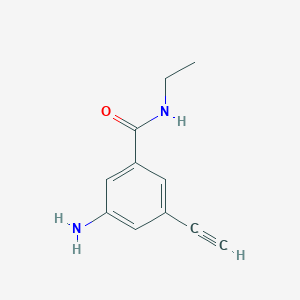
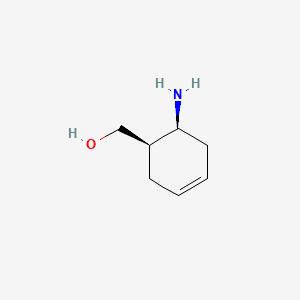
![Ethyl-[3-fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13714805.png)

![1-Methoxy-4-[4-methyl-6-[(5-methyl-3-pyrazolyl)amino]-2-pyrimidinyl]cyclohexanecarboxylic Acid](/img/structure/B13714810.png)
![2-[(1,1-Dioxo-1-benzothiophen-3-yl)methoxycarbonylamino]acetic acid](/img/structure/B13714816.png)
